11,12-DiHETE 11,12-DiHETE (±)11-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of (±)11-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
11,12-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of 11,12-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
Brand Name: Vulcanchem
CAS No.: 867350-92-3
VCID: VC21140379
InChI: InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
SMILES: CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

11,12-DiHETE

CAS No.: 867350-92-3

Cat. No.: VC21140379

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

11,12-DiHETE - 867350-92-3

Specification

CAS No. 867350-92-3
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
Standard InChI Key DNPZYIPMAWRQQE-BVILWSOJSA-N
Isomeric SMILES CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O
SMILES CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Canonical SMILES CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

Introduction

PropertyInformation
Chemical FormulaC20H32O4
Molecular Weight336.47 g/mol
CAS Number867350-92-3
IUPAC Name11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid
Functional GroupsTwo hydroxyl groups at C11 and C12
Double Bond Geometry5,14-cis-7,9-trans

It's important to note that 11,12-DiHETE is often confused with a closely related compound, 11,12-dihydroxyeicosatrienoic acid (11,12-diHETrE), which has three double bonds instead of four. This distinction is crucial when interpreting research findings, as these compounds may exhibit different biological activities.

Biosynthesis and Metabolism

The biosynthesis of 11,12-DiHETE occurs through a specialized pathway that distinguishes it from other dihydroxy fatty acids. Unlike most dihydroxy eicosanoids that are formed through cytochrome P450 (CYP) enzyme activity followed by soluble epoxide hydrolase, 11,12-DiHETE is generated via the enzymatic hydrolysis of the epoxide intermediate 11,12-LTA4 by cytosolic epoxide hydrolase.

The metabolism of 11,12-DiHETE and related compounds involves complex enzyme systems. For example, in a related pathway, neutrophil cytochrome P-450 monooxygenase metabolizes 12-hydroxyeicosatetraenoic acid (12-HETE) from stimulated platelets to 12,20-dihydroxyeicosatetraenoic acid (12,20-DiHETE) . This omega-hydroxylation process requires NADPH as a cofactor and is confined to the microsomal fraction of neutrophils.

The enzyme systems responsible for these transformations are sensitive to various inhibitors. Research has shown that a broad range of cytochrome P-450 inhibitors, as well as leukotriene B4, can block the formation of related compounds like 12,20-DiHETE . These findings highlight the intricate regulatory mechanisms controlling the biosynthesis and metabolism of these bioactive lipids.

Comparison with Similar Compounds

11,12-DiHETE belongs to a family of dihydroxy metabolites of arachidonic acid, each with distinct structural features and biological activities. Understanding the differences between these compounds is crucial for elucidating their specific roles in physiological and pathological processes.

Table 2: Comparison of 11,12-DiHETE with Similar Compounds

CompoundHydroxylation SitesPrimary Enzymatic SourceKey Substrate
11,12-DiHETEC11, C12Cytosolic epoxide hydrolase (cEH)11,12-LTA4
14,15-DiHETEC14, C15CYP2C8/CYP2C9 + soluble EH (sEH)14,15-EET
8,9-DiHETEC8, C9CYP2C9 + sEH8,9-EET
12,20-DiHETEC12, C20Neutrophil cytochrome P-450 monooxygenase12-HETE

The closely related compound 11,12-diHETrE (11,12-dihydroxyeicosatrienoic acid) is described in the PubChem database as "a DHET obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid" . This compound has been identified in biological systems such as Apis cerana (Asian honeybee) , suggesting its widespread presence in nature.

ParameterFindingStatistical Significance
ASD symptom severity (ADOS-2)Impact of high 11,12-diHETrE levelsP = 0.0003
Socialization domain impairment (VABS-II)Impact of high 11,12-diHETrE levelsP = 0.004
Social affect in ASD symptomsImpact of high 11,12-diHETrE levelsP = 0.002
Repetitive/restrictive behaviorImpact of low 8,9-diHETrE levelsP = 0.003

The study found that arachidonic acid-derived diols, specifically 11,12-diHETrE, were associated with ASD symptom severity and impairment in the socialization domain . High levels of 11,12-diHETrE were found to impact social affect in ASD symptoms, while low levels of 8,9-diHETrE impacted repetitive and restrictive behaviors . Notably, there was specificity in the association between these compounds and ASD symptoms, especially in girls.

A report on this research published on Science Daily in 2024 stated: "The levels of diHETrE, an arachidonic acid-derived diol, in cord blood at birth significantly impacted subsequent ASD symptoms in children and were also associated with impaired adaptive functioning. These findings suggest that the dynamics of diHETrE during the fetal period is important in the developmental trajectory of children after birth" .

Research Methods and Analytical Techniques

The study of 11,12-DiHETE and related compounds requires sophisticated analytical techniques for detection, quantification, and structural characterization. These include high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

The prospective cohort study on cord blood PUFA metabolites and ASD utilized advanced analytical methods to quantify these compounds in biological samples, allowing for the establishment of correlations with clinical outcomes . Such methodologies are essential for advancing our understanding of the biological roles of these compounds and their potential clinical applications.

ApplicationDescriptionResearch Status
Biomarker for ASDMeasuring diHETrE levels at birth to predict ASD riskPreliminary findings showing correlation
Therapeutic targetInhibiting diHETrE metabolism during pregnancySuggested as a potential avenue requiring further research
Early interventionEnhanced support for children identified at risk based on cord blood levelsProposed based on established effectiveness of early intervention for ASD

Future Research Directions

The study of 11,12-DiHETE and related compounds represents an important area of ongoing research with potential implications for various fields, including cardiovascular medicine, immunology, and neurodevelopmental disorders. Several promising directions for future research include:

  • Further elucidation of the absolute stereochemistry of 11,12-DiHETE and related compounds

  • Investigation of the specific receptors and signaling pathways through which these compounds exert their biological effects

  • Exploration of the therapeutic potential of modulating these compounds in various pathological conditions

  • Longitudinal studies to better understand the long-term implications of altered levels of these compounds during critical developmental periods

  • Development of selective inhibitors or modulators of the enzymes involved in the biosynthesis and metabolism of these compounds

The recent findings linking arachidonic acid-derived dihydroxy fatty acids to autism spectrum disorder highlight the potential significance of these compounds in neurodevelopment and suggest promising avenues for further investigation.

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